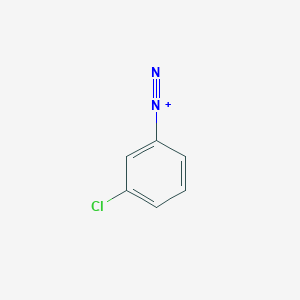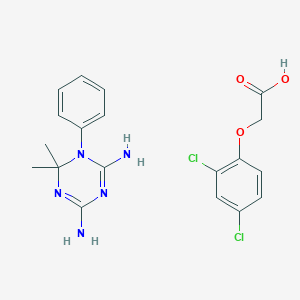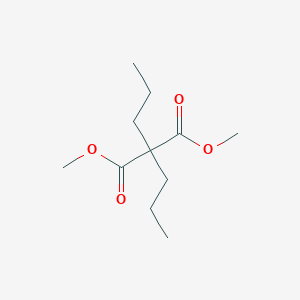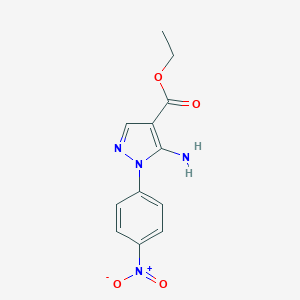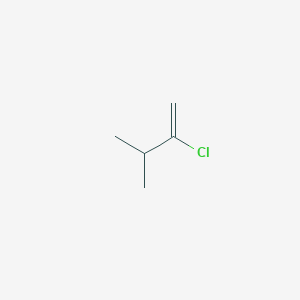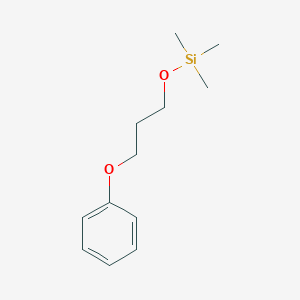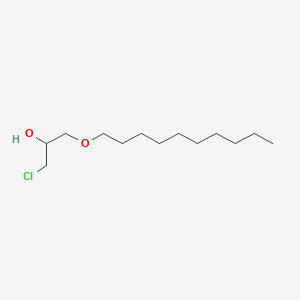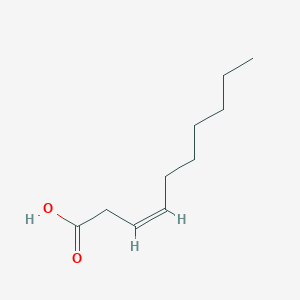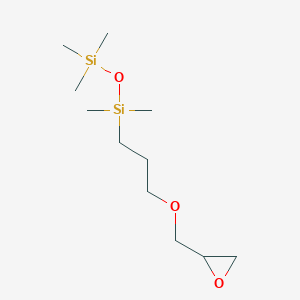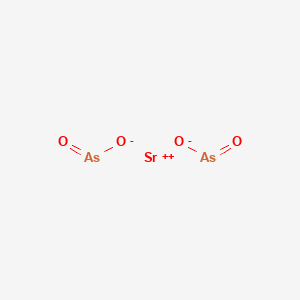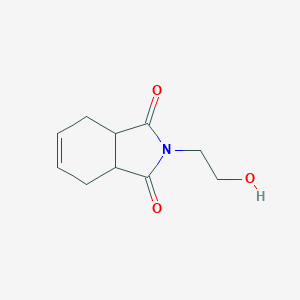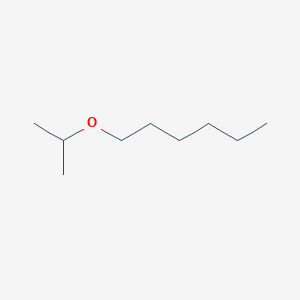![molecular formula C11H12N2O B095422 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone CAS No. 17408-30-9](/img/structure/B95422.png)
1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone, also known as DMPE, is a synthetic compound that has been widely used in scientific research. DMPE is a heterocyclic compound that belongs to the class of pyrazolopyridines. It has been shown to have various biochemical and physiological effects, making it an interesting compound for research purposes.
Mechanism Of Action
The mechanism of action of 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone is not fully understood. However, it has been suggested that 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone exerts its neuroprotective effects through the activation of the Nrf2/ARE pathway, which regulates the expression of antioxidant and cytoprotective genes. 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, through the inhibition of NF-κB signaling. Additionally, 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and -9.
Biochemical And Physiological Effects
1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and decrease the production of reactive oxygen species. 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone has also been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Additionally, 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone has been shown to induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone has been shown to have low toxicity, making it a safe compound to work with. However, 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone also has some limitations for lab experiments. It is a relatively new compound, which means that its mechanism of action is not fully understood. Additionally, 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone has been shown to have low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone research. One direction is to further investigate its neuroprotective effects and potential therapeutic use for neurodegenerative diseases. Another direction is to investigate its anti-inflammatory and antioxidant properties and potential therapeutic use for inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential use as an anticancer agent. Finally, research should be conducted to improve its solubility in water to make it more suitable for certain experiments.
Synthesis Methods
1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone can be synthesized through a multistep process. The first step involves the synthesis of 2,7-dimethylpyrazolo[1,5-a]pyridine, which can be achieved through a reaction between 2,6-dimethylpyridine and hydrazine hydrate. The resulting compound is then reacted with acetic anhydride and sodium acetate to obtain 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone.
Scientific Research Applications
1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone has been widely used in scientific research due to its various biochemical and physiological effects. It has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory diseases. Additionally, 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone has been shown to have antitumor properties, making it a potential therapeutic agent for cancer.
properties
CAS RN |
17408-30-9 |
|---|---|
Product Name |
1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone |
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-(2,7-dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C11H12N2O/c1-7-5-4-6-10-11(9(3)14)8(2)12-13(7)10/h4-6H,1-3H3 |
InChI Key |
NTZZCQQBWLBNNW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C(C(=NN12)C)C(=O)C |
Canonical SMILES |
CC1=CC=CC2=C(C(=NN12)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



